2-[(cyclohexylcarbonyl)amino]-N-(2-isopropylphenyl)benzamide
Description
“2-[(cyclohexylcarbonyl)amino]-N-(2-isopropylphenyl)benzamide” is a chemical compound with the molecular formula C20H22N2O2 . It is a type of benzamide, which are amides derived from benzoic acid .
Synthesis Analysis
Benzamides, including “this compound”, can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzamide core, which is a planar structure. The C−N bond distance is intermediate between the typical single bond C−N distance and the double bond C=N distance .Chemical Reactions Analysis
Benzamides, including “this compound”, can undergo various chemical reactions. For instance, they can be produced from the reaction between carboxylic acids and amines at high temperature .Physical and Chemical Properties Analysis
Amides, including benzamides, generally have high boiling points and melting points. They are soluble in water, especially those with five or fewer carbon atoms . The polarity of the amide group and hydrogen bonding contribute to these properties .Future Directions
The future directions in the study and application of “2-[(cyclohexylcarbonyl)amino]-N-(2-isopropylphenyl)benzamide” and similar compounds could involve exploring their potential uses in pharmaceuticals and other industries. For instance, the protodeboronation of pinacol boronic esters, which are similar to benzamides, has been studied for potential applications .
Properties
IUPAC Name |
2-(cyclohexanecarbonylamino)-N-(2-propan-2-ylphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-16(2)18-12-6-8-14-20(18)25-23(27)19-13-7-9-15-21(19)24-22(26)17-10-4-3-5-11-17/h6-9,12-17H,3-5,10-11H2,1-2H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWPCFMNCBEJHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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